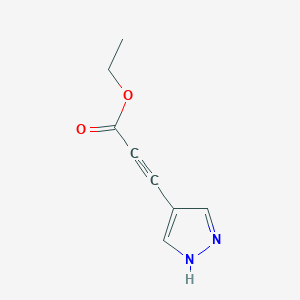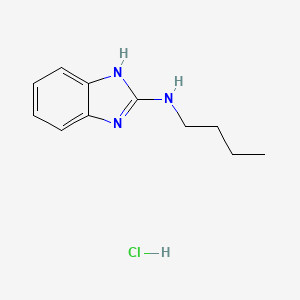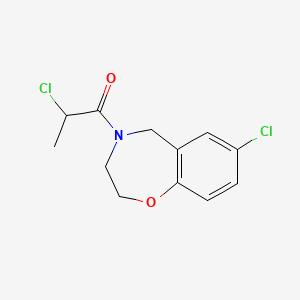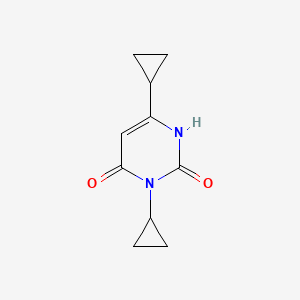
ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate
Vue d'ensemble
Description
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is an organic compound . The compound has a molecular weight of 192.21 and a molecular formula of C10H12N2O2 .
Molecular Structure Analysis
The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel pyrazole derivatives, including Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate, have been extensively studied. An effective route for the synthesis of substituted pyrazoles through a 3+2 annulation method was described, utilizing (E)-ethyl 2-benzylidene-3-oxobutanoate prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach. The cyclocondensation reaction of this intermediate with phenylhydrazine hydrochloride under specific conditions produced directly ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using NMR, mass, UV-Vis, and CHN analysis, and its structure was confirmed with single crystal X-ray diffraction studies. The compound's antioxidant properties were evaluated in vitro, showcasing its potential in medical and pharmaceutical research (Naveen et al., 2021).
Green Synthesis Approaches
Research into green chemistry approaches for the synthesis of pyrazole derivatives has led to the development of solvent-free methods. For example, Pyrano[2,3-c]pyrazoles were obtained by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent. These findings not only contribute to the sustainable production of pyrazole derivatives but also highlight the versatility of these compounds in organic synthesis (Al-Matar et al., 2010).
Catalysis and Reactions
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate and related compounds serve as precursors in various catalyzed reactions. For instance, they have been used in Sonogashira-type cross-coupling reactions with various alkynes to obtain corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions highlight the utility of ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate derivatives in the synthesis of more complex molecules and their potential applications in developing new materials and pharmaceuticals (Arbačiauskienė et al., 2011).
Biological Evaluation
The biological activities of pyrazole derivatives have been a subject of interest. Compounds synthesized from ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate derivatives have been evaluated for their anticancer and antimicrobial properties. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy, highlighting the potential therapeutic applications of these compounds (Zheng et al., 2010).
Orientations Futures
Pyrazole compounds, such as ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research may focus on the development of synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXBASNKOMISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)


![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)


![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)